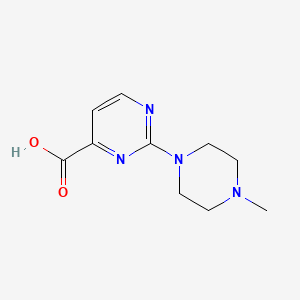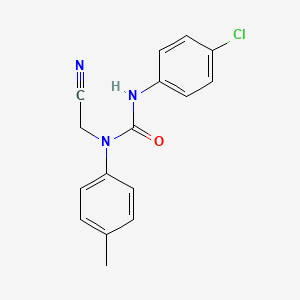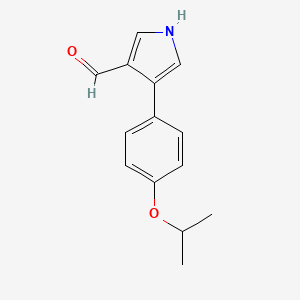
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a benzyl group attached to the nitrogen atom of the dihydropyridine ring, a carbonitrile group at the 3-position, and a keto group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by refluxing for 15 hours. The intermediate product, 3-cyano-1-propylpyridin-1-ium, is then reacted with phenyl magnesium bromide in acetone under light-avoiding conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which can be further utilized in different applications.
科学的研究の応用
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved often include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
- 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 1-Benzyl-6-oxo-1,6-dihydropyridine-3-boronic acid pinacol ester
- 6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile
Uniqueness
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and carbonitrile functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
1-benzyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-12-6-7-13(16)15(10-12)9-11-4-2-1-3-5-11/h1-7,10H,9H2 |
InChIキー |
ZFFOLQPJORHHKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)




